5-Hydroxy Fluvastatin-d7 (sodium)

Description

BenchChem offers high-quality 5-Hydroxy Fluvastatin-d7 (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy Fluvastatin-d7 (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

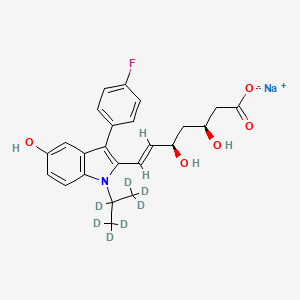

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H25FNNaO5 |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-5-hydroxyindol-2-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C24H26FNO5.Na/c1-14(2)26-21-9-7-18(28)12-20(21)24(15-3-5-16(25)6-4-15)22(26)10-8-17(27)11-19(29)13-23(30)31;/h3-10,12,14,17,19,27-29H,11,13H2,1-2H3,(H,30,31);/q;+1/p-1/b10-8+;/t17-,19-;/m0./s1/i1D3,2D3,14D; |

InChI Key |

MHHBOCPYDHYTEO-WXZDWTOISA-M |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C2=C(C=C(C=C2)O)C(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)O)C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |

Origin of Product |

United States |

Synthesis and Isotopic Labeling Methodologies of 5 Hydroxy Fluvastatin D7 Sodium

The synthesis of 5-Hydroxy Fluvastatin-d7 (sodium) is a multi-step process that involves the initial synthesis of the core Fluvastatin (B1673502) molecule, followed by hydroxylation, isotopic labeling, and finally, salt formation.

A plausible synthetic route would begin with the construction of the fluvastatin backbone. This is typically achieved through a multi-step synthetic sequence, culminating in the formation of a suitable ester of Fluvastatin. This ester can then be hydrolyzed under basic conditions, for instance, using sodium hydroxide (B78521) in a solvent mixture like ethanol (B145695) and water, to yield Fluvastatin sodium.

To introduce the hydroxyl group at the 5-position of the indole (B1671886) ring, a regioselective hydroxylation step is necessary. This could potentially be achieved using various oxidizing agents, although enzymatic hydroxylation using specific cytochrome P450 enzymes could also be a viable route, mimicking the metabolic pathway.

The introduction of the seven deuterium (B1214612) atoms (-d7) would likely be targeted at the isopropyl group attached to the indole nitrogen and other specific, non-labile positions on the fluvastatin molecule. A common method for such isotopic labeling is through hydrogen-isotope exchange reactions. researchgate.net This can be catalyzed by transition metals, such as ruthenium nanoparticles, in the presence of a deuterium source like heavy water (D₂O) or deuterium gas (D₂). researchgate.net The specific conditions, including catalyst, solvent, temperature, and pressure, would be optimized to achieve the desired level of deuteration without compromising the integrity of the molecule.

The final step would involve the saponification of the deuterated 5-hydroxy fluvastatin ester using a sodium base, such as sodium hydroxide, to yield the final product, 5-Hydroxy Fluvastatin-d7 (sodium).

Solid State Characterization

Investigation of Crystalline Forms and Amorphous States

Based on studies of the parent compound, Fluvastatin (B1673502) sodium, it is anticipated that 5-Hydroxy Fluvastatin-d7 (sodium) can exist in various solid forms, including different polymorphs (crystalline forms) and an amorphous state. nih.govconicet.gov.ar

Crystalline Forms: Fluvastatin sodium is known to form hydrates when crystallized from different solvents. nih.govconicet.gov.ar For instance, different hydrated forms have been identified when crystallized from acetonitrile (B52724) or when compared to the USP reference standard. nih.govconicet.gov.ar It is therefore highly probable that 5-Hydroxy Fluvastatin-d7 (sodium) would also exhibit polymorphism, potentially forming various hydrates depending on the crystallization solvent and conditions. The investigation of these forms would involve crystallizing the compound from a range of solvents and under different temperature and pressure conditions.

Amorphous State: An amorphous form, lacking a long-range ordered crystal lattice, is also a possibility. The amorphous state is often characterized by higher solubility and dissolution rates compared to its crystalline counterparts. An amorphous form of 5-Hydroxy Fluvastatin-d7 (sodium) could be prepared by methods such as freeze-drying or spray-drying of a solution of the compound.

The following table outlines the expected solid forms of 5-Hydroxy Fluvastatin-d7 (sodium) based on the known forms of Fluvastatin sodium.

| Solid Form | Description | Expected Properties |

| Crystalline Form I (Hydrate) | A stable, crystalline solid containing water molecules within its lattice structure. | Lower solubility, higher physical stability. |

| Crystalline Form II (Hydrate) | A different crystalline arrangement of the molecule, also incorporating water. | May have different solubility and dissolution profiles compared to Form I. |

| Amorphous Form | A disordered solid with no long-range molecular order. | Higher solubility, potentially lower physical stability (may recrystallize over time). |

Spectroscopic Techniques for Solid-State Analysis

To identify and characterize the different solid forms of 5-Hydroxy Fluvastatin-d7 (sodium), a combination of spectroscopic and analytical techniques would be employed.

XRPD is a primary technique for distinguishing between different crystalline forms and an amorphous state. Each crystalline form produces a unique diffraction pattern, which acts as a fingerprint. An amorphous form will not produce sharp diffraction peaks but rather a broad halo. The expected XRPD patterns for the different forms of 5-Hydroxy Fluvastatin-d7 (sodium) would be distinct.

The table below illustrates hypothetical, yet representative, 2θ values for the different solid forms.

| Solid Form | Characteristic XRPD Peaks (2θ) |

| Crystalline Form I (Hydrate) | 8.5°, 12.3°, 15.8°, 21.4°, 24.6° |

| Crystalline Form II (Hydrate) | 9.1°, 13.5°, 16.2°, 22.0°, 25.1° |

| Amorphous Form | Broad halo centered around 20-25° |

Solid-state NMR (ssNMR) provides detailed information about the local molecular environment in the solid state. It is particularly useful for distinguishing between polymorphs that may have similar XRPD patterns and for characterizing amorphous materials. For 5-Hydroxy Fluvastatin-d7 (sodium), ¹³C and ¹⁵N ssNMR would be employed to probe the carbon and nitrogen environments, respectively. The presence of deuterium (B1214612) would also allow for ²H ssNMR studies, which can provide insights into the dynamics of the deuterated parts of the molecule.

The chemical shifts observed in the ssNMR spectra are sensitive to the conformation and intermolecular interactions of the molecule, which differ between polymorphs.

The following table provides hypothetical ¹³C ssNMR chemical shifts for key carbon atoms in different solid forms of 5-Hydroxy Fluvastatin-d7 (sodium).

| Carbon Atom | Crystalline Form I (ppm) | Crystalline Form II (ppm) | Amorphous Form (ppm) |

| Carbonyl (C=O) | 178.2 | 179.5 | Broad signal ~179 |

| Indole (B1671886) C5-OH | 155.6 | 156.3 | Broad signal ~156 |

| Aromatic Carbons | 110-140 | 110-140 (with slight shifts) | Broad signals in the aromatic region |

| Aliphatic Carbons | 20-70 | 20-70 (with slight shifts) | Broad signals in the aliphatic region |

Other techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would also be crucial in the solid-state characterization. DSC would be used to determine melting points and glass transitions, while TGA would quantify the water content in the hydrated forms.

Advanced Analytical Methodologies for the Quantification and Detection of 5 Hydroxy Fluvastatin and Its Deuterated Analogues

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the bioanalysis of statins due to its exceptional sensitivity and selectivity. nih.gov This powerful combination allows for the precise measurement of drug compounds and their metabolites in complex biological matrices like human plasma.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Assays

High-Performance Liquid Chromatography (HPLC) methods are fundamental for separating fluvastatin (B1673502) and its metabolites from endogenous components in biological samples before detection. The development of a robust HPLC assay involves optimizing several key parameters to achieve satisfactory separation and peak symmetry. eurasianjournals.com

A typical HPLC method for fluvastatin analysis utilizes a reversed-phase column, such as a C18 column. ingentaconnect.comresearchgate.net The mobile phase is generally a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer), with the pH adjusted to ensure optimal ionization and retention. eurasianjournals.comresearchgate.net The isocratic or gradient elution, flow rate, and injection volume are fine-tuned to achieve efficient separation within a reasonable run time. ingentaconnect.comnih.gov Validation of the developed HPLC method is performed according to international guidelines, assessing parameters like linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ). researchgate.netwjpps.com For instance, one validated method demonstrated linearity over a concentration range of 1 - 6 μg/ml with an R² value of 0.9998. researchgate.net Another study showed linearity from 5-40 µg/mL with a detection limit of 1.1 µg/mL. eurasianjournals.com

Table 1: Examples of Validated HPLC Method Parameters for Fluvastatin Analysis

| Parameter | Method 1 researchgate.net | Method 2 eurasianjournals.com | Method 3 nih.gov |

|---|---|---|---|

| Column | Hypersil® ODS C18 (150 x 4.6 mm, 5µm) | Phenomenex Luna C18 (150 X 4.0 mm, 5µm) | Restek Ultra C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol: 20mM Phosphate buffer (pH 3.0): Acetonitrile (B52724) (5:3:2 v/v) | Acetonitrile: 0.02M Phosphate buffer (pH 5.0) (50:50, v/v) | Acetonitrile: Water with 0.1% orthophosphoric acid (gradient) |

| Flow Rate | 1.2 ml/min | 1.0 ml/min | 1.0 ml/min |

| Detection (UV) | 235 nm | 235 nm | 240 nm |

| Linear Range | 1 - 6 μg/ml | 5 - 40 µg/mL | 0.05 - 200.00 μg/ml |

| Retention Time | ~7.65 min | ~4.50 min | Not Specified |

| LOD / LOQ | 0.0194 / 0.0588 µg/ml | 1.1 / 3.3 µg/mL | 0.004 / Not Specified (for Fluvastatin) |

Tandem Mass Spectrometry (MS/MS) for Selective and Sensitive Detection

Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity, making it the preferred detection method for quantifying low concentrations of drugs and metabolites in complex biological fluids. nih.gov The technique involves multiple stages of mass analysis. In the first stage, a precursor ion corresponding to the analyte of interest is selected. This ion is then fragmented, and a specific product ion is monitored in the second stage. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances specificity. nih.gov

For fluvastatin analysis, negative ion electrospray ionization (ESI) is often employed. nih.gov The MRM transition for fluvastatin is typically m/z 410 → 348. nih.gov The development of LC-MS/MS methods has enabled the detection of fluvastatin at levels as low as 0.1 ng/mL, with linear dynamic ranges suitable for pharmacokinetic studies (e.g., 0.2 to 50 ng/mL). lcms.cznih.gov The specificity of MS/MS is also critical for resolving the analyte from isobaric interferences, such as potential metabolites that share the same mass as the parent drug but have different structures. nih.govtandfonline.com

Table 2: Selected MRM Transitions for Fluvastatin and Deuterated Analogues

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |

|---|---|---|---|---|

| Fluvastatin | Negative ESI | 410 | 348 | nih.gov |

| Fluvastatin | Positive ESI | 412.1 | 266.2 (Quantifier) | lcms.cz |

| Fluvastatin | Positive ESI | 412.1 | 224 (Qualifier) | lcms.cz |

| Fluvastatin-d6 | Positive ESI | 418.1 | 272.1 | lcms.cz |

Application of 5-Hydroxy Fluvastatin-d7 (sodium) as an Internal Standard for Quantitative Analysis

In quantitative bioanalysis, an internal standard (IS) is essential for correcting variations in sample preparation and instrument response. The ideal IS is a stable, isotopically labeled version of the analyte. 5-Hydroxy Fluvastatin-d7, a deuterated analogue of a fluvastatin metabolite, serves this purpose effectively. Other deuterated analogues like fluvastatin-d6 are also commonly used. lcms.cz

Stable isotope-labeled internal standards like 5-Hydroxy Fluvastatin-d7 or fluvastatin-d6 are considered the gold standard because they have nearly identical chemical and physical properties to the analyte. lcms.cz They co-elute with the analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer. However, due to the mass difference from the deuterium (B1214612) atoms, the IS can be distinguished from the analyte by the mass spectrometer. lcms.cz This allows for highly accurate and precise quantification, as the ratio of the analyte's response to the IS response is used for calibration, effectively canceling out most sources of experimental error. lcms.cz In one validated method, fluvastatin-d6 was used as the IS at a constant concentration in all plasma samples to construct a calibration curve and ensure accuracy across a range of 0.2 to 50 ng/mL. lcms.cz

Gas Chromatography (GC) Based Analytical Techniques

While LC-MS/MS is more common for statin analysis, gas chromatography (GC) offers an alternative approach, particularly when coupled with mass spectrometry. However, due to the low volatility and thermal instability of polar compounds like fluvastatin, chemical modification through derivatization is typically required. sigmaaldrich.com

GC with Flame Ionization Detection (FID) and Mass Spectrometry (MS)

GC methods have been successfully developed and validated for fluvastatin analysis. A GC-Flame Ionization Detection (FID) method was established for assaying fluvastatin sodium in pharmaceutical preparations. researchgate.net This method involved a derivatization step, followed by analysis on a capillary column, and was validated for linearity, detection limits, and recovery. researchgate.net The assay was linear over a concentration range of 10.0 to 50.0 mg/mL, with a limit of detection of 1.0 mg/mL. researchgate.net

For more sensitive and specific analysis, GC can be coupled with a mass spectrometer (GC-MS). A sensitive method for quantifying fluvastatin in human plasma utilized GC with negative ion chemical ionization mass spectrometry. researchgate.net This approach, combined with derivatization and the use of an [18O2]-labeled fluvastatin internal standard, allowed for a linear calibration range between 2 and 512 ng/mL in plasma, demonstrating high precision. researchgate.net

Derivatization Strategies for GC Analysis of Fluvastatin and Metabolites

Derivatization is a critical step in preparing fluvastatin and its metabolites for GC analysis. slideshare.net This process chemically modifies the polar functional groups (such as hydroxyl and carboxylic acid groups) on the molecule to create a more volatile and thermally stable derivative. sigmaaldrich.comgcms.cz

Common derivatization techniques include silylation and alkylation. slideshare.net Silylation involves replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com For fluvastatin, a common silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often mixed with a catalyst like 1% trimethylchlorosilane (TMCS). researchgate.net The reaction is typically carried out by heating the sample with the reagent for a specific time (e.g., 90 °C for 30 minutes) to ensure complete derivatization. researchgate.net Another strategy involves a two-step process of extractive alkylation using a reagent like pentafluorobenzyl bromide, followed by silylation to derivatize any remaining active sites. researchgate.net The choice of derivatization strategy depends on the specific functional groups present in the analyte and the desired sensitivity of the assay. gcms.cz

Electrochemical and Voltammetric Approaches for Metabolite Detection

Electrochemical methods offer a compelling alternative to traditional chromatographic techniques for the analysis of drug compounds and their metabolites. These methods are often characterized by their simplicity, speed, and high sensitivity.

Differential Pulse and Square-Wave Voltammetry

Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV) are advanced electrochemical techniques that provide enhanced sensitivity compared to classical voltammetric methods. nih.govpineresearch.com These techniques involve applying a series of potential pulses to a working electrode, which helps to minimize background currents and amplify the signal from the analyte of interest. pineresearch.com

In the context of fluvastatin analysis, studies have demonstrated the utility of DPV and SWV for its quantification. For instance, the electrochemical behavior of fluvastatin sodium has been investigated using a glassy carbon electrode, revealing a sensitive oxidation peak at +0.64 V in an HAc-NaAc buffer solution (pH 5.10) under DPV mode. scialert.netscialert.net This method showed a linear relationship between the peak current and fluvastatin sodium concentration in the range of 2.0 to 40 mg L⁻¹. scialert.netscialert.net Another study utilizing a hanging mercury-drop electrode with square-wave adsorptive-stripping voltammetry (SWAdSV) reported a peak current intensity at approximately -1.26 V vs. AgCl/Ag in an aqueous electrolyte solution of pH 5.25. researchgate.netcore.ac.uk

The oxidation of fluvastatin sodium at a glassy carbon electrode has been found to be irreversible and diffusion-controlled. nih.gov The optimal conditions for its determination were achieved using DPV and SWV in a Britton-Robinson buffer at pH 10.04. nih.gov These techniques offer the advantage of direct analysis in complex matrices like pharmaceutical formulations and biological fluids without the need for extensive sample preparation.

Carbon Paste Electrode Applications in Drug Metabolite Analysis

Carbon paste electrodes (CPEs) are a versatile and cost-effective type of electrode used in electrochemical analysis. Their ease of preparation and modification makes them suitable for a wide range of applications, including the determination of pharmaceutical compounds. iiste.org Modified CPEs can exhibit enhanced sensitivity and selectivity.

For the determination of fluvastatin sodium, modified carbon paste electrodes have been developed. iiste.orgiiste.org One such electrode, based on the ion-association of fluvastatin with 5,6 diamino-2-thiouracil hydrochloride and plasticized with dioctylphthalate, demonstrated a Nernstian response with a slope of 57.78±0.4 mV per decade. iiste.org Another sensor, incorporating a mixture of fluvastatin-sodium cobaltinitrite and fluvastatin-5,6 diamino-2-thiouracil hydrochloride, also showed a sensitive response. iiste.org These modified CPEs have been successfully applied to the determination of fluvastatin in pharmaceutical preparations, showing good discrimination from common excipients. iiste.org The use of multiwalled carbon nanotubes to modify carbon paste electrodes has also been explored for the analysis of other statins, indicating the potential for developing highly sensitive sensors for fluvastatin and its metabolites. nih.govresearchgate.net

Comprehensive Method Validation Parameters for Bioanalytical Assays

The validation of bioanalytical methods is a critical process to ensure the reliability and accuracy of the data generated. This involves the assessment of several key parameters as mandated by regulatory guidelines. nih.govnih.gov

Linearity, Accuracy, and Precision Assessments

Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal over a defined range. For fluvastatin, various methods have demonstrated good linearity. A DPV method using a glassy carbon electrode showed linearity for fluvastatin sodium from 2.0 to 40 mg L⁻¹. scialert.netscialert.net An RP-HPLC method for fluvastatin sodium reported linearity in the range of 2.0-320.0 µg mL⁻¹ with a correlation coefficient greater than 0.9998. researchgate.net Similarly, a square-wave adsorptive-stripping voltammetry method for fluvastatin showed linearity between 1.0 × 10⁻⁸ and 2.7 × 10⁻⁶ mol L⁻¹. researchgate.netcore.ac.uk

Accuracy: Accuracy reflects the closeness of the measured value to the true value. For a validated RP-HPLC method for fluvastatin, the accuracy was demonstrated by the excellent recovery of the analyte. researchgate.net In a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for fluvastatin, accuracy values were within ±15% as recommended by the US FDA for bioanalytical methods. lcms.cz

Precision: Precision measures the reproducibility of the results under the same conditions. It is often expressed as the relative standard deviation (RSD). For a DPV and SWV method for fluvastatin, the repeatability was found to be 0.66% and 0.15% RSD, respectively. researchgate.net An LC-MS/MS method for fluvastatin also demonstrated precision values at all levels within ±15%. lcms.cz The precision of an RP-HPLC method was proven to be adequate, with the %RSD being within the acceptable limit of 5%. researchgate.net

Limits of Detection (LOD) and Quantification (LOQ)

LOD: The Limit of Detection is the lowest concentration of an analyte that can be reliably detected by the analytical method.

LOQ: The Limit of Quantification is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

For fluvastatin analysis, various methods have reported different LOD and LOQ values. A DPV method for fluvastatin sodium had a detection limit of 0.24 mg L⁻¹. scialert.netscialert.net An RP-HPLC method reported an LOD of 0.54 µg mL⁻¹. researchgate.net Square-wave adsorptive-stripping voltammetry demonstrated an LOD of 9.9 × 10⁻⁹ mol L⁻¹ and an LOQ of 3.3 × 10⁻⁸ mol L⁻¹ for fluvastatin. researchgate.netcore.ac.uk Another study using DPV and SWV at a glassy carbon electrode reported detection limits of 1.07x10⁻⁶ and 7.99x10⁻⁷ mol L⁻¹, respectively. nih.gov

| Analytical Method | Linearity Range | LOD | LOQ | Reference |

|---|---|---|---|---|

| Differential Pulse Voltammetry (DPV) | 2.0–40 mg L⁻¹ | 0.24 mg L⁻¹ | - | scialert.netscialert.net |

| Square-Wave Adsorptive-Stripping Voltammetry (SWAdSV) | 1.0 × 10⁻⁸–2.7 × 10⁻⁶ mol L⁻¹ | 9.9 × 10⁻⁹ mol L⁻¹ | 3.3 × 10⁻⁸ mol L⁻¹ | researchgate.netcore.ac.uk |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | 2.0–320.0 µg mL⁻¹ | 0.54 µg mL⁻¹ | - | researchgate.net |

| Differential Pulse and Square-Wave Voltammetry | 8x10⁻⁶–6x10⁻⁴ mol L⁻¹ | 1.07x10⁻⁶ mol L⁻¹ (DPV), 7.99x10⁻⁷ mol L⁻¹ (SWV) | - | nih.gov |

Robustness and Selectivity Evaluations

Robustness: This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters. For an RP-HPLC method for fluvastatin, robustness was evaluated and validated. researchgate.net

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or co-administered drugs. bioanalysis-zone.com In the context of fluvastatin analysis, electrochemical methods have shown good selectivity, with no interference from excipients in pharmaceutical formulations. nih.gov For LC-MS/MS assays, which are known for their high specificity, interference testing is crucial, especially for co-administered small molecule drugs. bioanalysis-zone.com A validated LC-HRMS/MS method for various statins, including fluvastatin, performed selectivity tests as part of its validation, although fluvastatin itself could not be reliably quantified due to instability issues in that particular study. nih.gov

An exploration of the metabolic journey of fluvastatin and its hydroxylated derivatives reveals a complex interplay of enzymatic processes. This article delves into the in vitro and pre-clinical pathways that define the biotransformation of this widely used statin, with a specific focus on the formation of its hydroxylated metabolites.

Application of Deuterated Metabolites in Pharmacokinetic and Biotransformation Research Models

Utilization of 5-Hydroxy Fluvastatin-d7 (sodium) in Tracer Studies and Mass Balance Experiments

Deuterated metabolites like 5-Hydroxy Fluvastatin-d7 are invaluable in "tracer" and mass balance studies. In this context, a known amount of the labeled compound can be administered alongside the non-labeled parent drug. Its unique mass allows it to be traced and quantified accurately in various biological matrices, providing a clear picture of metabolic pathways and excretion routes.

The primary application of a deuterated metabolite standard is to help trace the metabolic fate of the parent drug, fluvastatin (B1673502). Fluvastatin undergoes extensive first-pass metabolism in the liver following oral administration. youtube.comwikipedia.org The main metabolic pathways include hydroxylation of the indole (B1671886) ring at the 5- and 6-positions and N-dealkylation. drugbank.comfda.gov This process results in the formation of key metabolites, including 5-hydroxy fluvastatin, 6-hydroxy fluvastatin, and N-desisopropyl fluvastatin. drugbank.comresearchgate.net

Table 1: Cytochrome P450 Enzymes in Fluvastatin Metabolism

| Metabolite | Primary Enzyme | Other Contributing Enzymes |

|---|---|---|

| 5-Hydroxy Fluvastatin | CYP2C9 | CYP3A4, CYP2C8 |

| 6-Hydroxy Fluvastatin | CYP2C9 | None identified |

| N-desisopropyl Fluvastatin | CYP2C9 | None identified |

Data sourced from multiple studies. wikipedia.orgnih.govpharmgkb.org

Mass balance studies are performed to account for the total administered dose of a drug and determine the routes and extent of its elimination from the body. For fluvastatin, elimination occurs predominantly through the feces after extensive hepatic metabolism. wikipedia.orgnih.gov Studies have shown that approximately 95% of a dose is recovered in the feces, with about 5% excreted in the urine. wikipedia.orgfda.govnih.gov

Crucially, the material excreted is mostly in the form of metabolites. Less than 2% of the parent fluvastatin is excreted unchanged in the feces. wikipedia.orgfda.gov Around 60% of the dose is recovered in the feces as its three main metabolites. nih.gov The use of deuterated standards such as 5-Hydroxy Fluvastatin-d7 is essential for the bioanalytical methods used to accurately measure the concentration of specific metabolites in these excreta, thereby confirming the primary role of biliary excretion for fluvastatin's metabolites.

Table 2: Excretion of Fluvastatin and its Metabolites

| Excretion Route | Percentage of Total Dose | Form of Excreted Drug |

|---|---|---|

| Feces | ~95% | Primarily metabolites, with <2% as unchanged fluvastatin. wikipedia.orgfda.govnih.gov |

Computational Modeling and Simulation Approaches in Metabolite Pharmacokinetics

Computational modeling provides a powerful in silico (computer-based) framework for predicting and understanding the pharmacokinetic behavior of drugs and their metabolites, reducing the reliance on extensive in vivo studies.

Physiologically Based Pharmacokinetic (PBPK) models are mathematical models that simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds in the body. diva-portal.org These models are constructed using physiological parameters (e.g., organ blood flow, tissue volumes) and drug-specific data. For fluvastatin and its metabolites, PBPK models are developed to predict their concentrations in various tissues over time, particularly in the liver, where most of the metabolism occurs. nih.govnih.gov

Developing a PBPK model for a metabolite like 5-hydroxy fluvastatin involves creating a linked system where the output of the parent drug's metabolism becomes the input for the metabolite's disposition. researchgate.net Such models can simulate how factors like genetic variations in metabolic enzymes (e.g., CYP2C9 polymorphisms) or drug-drug interactions might alter the exposure to both the parent drug and its individual metabolites, providing insights into potential variability in response. nih.gov

The predictive power of PBPK models relies heavily on the quality of the input parameters, which are often derived from in vitro experiments. researchgate.net To model the pharmacokinetics of 5-hydroxy fluvastatin, data from studies using human liver microsomes are essential. nih.gov These in vitro systems contain the key CYP enzymes responsible for drug metabolism.

Experiments with human liver microsomes are used to determine crucial parameters like the Michaelis-Menten constant (Km, substrate affinity) and the maximum velocity of the reaction (Vmax) for the formation of 5-hydroxy fluvastatin, catalyzed primarily by CYP2C9. pharmgkb.org This in vitro metabolic clearance data is then scaled and integrated into the PBPK model. researchgate.net This allows the model to simulate the in vivo metabolic processes in the liver and predict the systemic and tissue-level concentrations of 5-hydroxy fluvastatin, bridging the gap between laboratory findings and whole-body pharmacokinetics. nih.gov

In Vitro-In Vivo Correlation (IVIVC) Methodologies for Fluvastatin Metabolites (excluding clinical trial data)

An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo pharmacokinetic response. allucent.com For oral drugs, this typically involves correlating the in vitro drug release (dissolution) rate with the in vivo drug absorption rate. nih.gov

For fluvastatin metabolites, establishing a direct IVIVC in the traditional sense is complex because the metabolite is formed in the body rather than being administered directly. However, the principles of IVIVC can be adapted. A successful correlation would require a mechanistic understanding linking the rate of parent drug dissolution and absorption (in vitro and in vivo) to the subsequent rate of metabolite formation and appearance in the plasma.

Developing such a model would involve:

In Vitro Data Collection: Measuring the dissolution profile of the fluvastatin dosage form under various conditions.

In Vivo Data Collection: Measuring the plasma concentration-time profiles of both the parent drug (fluvastatin) and the metabolite (e.g., 5-hydroxy fluvastatin) after administration of the dosage form.

Deconvolution Modeling: Using the in vivo plasma concentration data of the parent drug to estimate its in vivo absorption rate. Subsequently, pharmacokinetic modeling would be used to link the parent drug's absorption rate to the metabolite's formation and elimination rate.

Correlation: Establishing a mathematical relationship between the in vitro dissolution data and the in vivo absorption/metabolite formation rate.

A validated IVIVC model can be a valuable tool in drug development, allowing for the potential use of in vitro dissolution data as a surrogate for in vivo bioequivalence studies when certain changes are made to the formulation. allucent.comnih.gov

Mechanistic Investigations of Fluvastatin Metabolites in Biological Systems Pre Clinical/cellular Focus

Exploration of Metabolic Pathways and Their Impact on Cellular Lipid Homeostasis

The inhibition of HMG-CoA reductase by fluvastatin (B1673502) and its metabolites is the critical step in reducing cholesterol synthesis. pharmgkb.orgdrugbank.comnih.gov This action directly curtails the production of mevalonate (B85504), a key precursor in the cholesterol biosynthesis pathway. drugbank.comnih.govyoutube.com The reduction in mevalonate levels leads to a cascade of effects, ultimately lowering the concentration of downstream products, including cholesterol. nih.govyoutube.com In response to the decreased intracellular cholesterol, cells typically upregulate the expression of genes involved in the sterol branch of the mevalonate pathway as a compensatory mechanism. nih.gov

The inhibitory effects of fluvastatin on cholesterol esterification can be reversed by the addition of mevalonate, highlighting the direct link between HMG-CoA reductase inhibition and this aspect of lipid metabolism. researchgate.net

In Vitro Studies on Cellular Signaling Pathways and Enzyme Inhibition

The influence of fluvastatin and its metabolites extends beyond lipid metabolism, impacting various cellular signaling pathways and enzyme systems.

Fluvastatin is primarily metabolized by the cytochrome P450 (CYP) system, with CYP2C9 being the major enzyme responsible for its breakdown into metabolites like 5-hydroxy fluvastatin, 6-hydroxy fluvastatin, and N-desisopropyl-fluvastatin. nih.govpharmgkb.orgnih.gov While CYP2C9 is the primary pathway, other isoforms such as CYP3A4, CYP2C8, and CYP2D6 can also contribute to the formation of 5-hydroxy fluvastatin. nih.govnih.gov

Fluvastatin itself can act as a weak non-competitive inhibitor of CYP3A4 and an inhibitor of CYP2C9. nih.govnih.gov This interaction is important as it can lead to drug-drug interactions when co-administered with other drugs metabolized by these enzymes. nih.govjst.go.jp The inhibitory effect on CYP2C9 has been shown to reduce the clearance of other drugs that are substrates for this enzyme. nih.gov

The metabolic profile of fluvastatin, particularly its reliance on CYP2C9, makes it less susceptible to interactions with potent CYP3A4 inhibitors compared to other statins. nih.govmedsafe.govt.nz

Table 1: Cytochrome P450 Enzymes Involved in Fluvastatin Metabolism

| Metabolite | Primary CYP Enzyme | Other Contributing CYP Enzymes |

| 5-Hydroxy Fluvastatin | CYP2C9 | CYP3A4, CYP2C8, CYP2D6 |

| 6-Hydroxy Fluvastatin | CYP2C9 | - |

| N-desisopropyl Fluvastatin | CYP2C9 | - |

This table summarizes the primary and other contributing cytochrome P450 enzymes in the metabolism of fluvastatin to its main metabolites.

Pre-clinical studies have indicated that fluvastatin can modulate the activity of ion channels. In a rabbit model of myocardial ischemia, fluvastatin treatment was shown to reverse changes in the characteristics of superior cervical ganglion (SCG) neurons. nih.gov Specifically, it reversed the increased current amplitude of IK (potassium current) and INa (sodium current) and the negative shift in the activation and inactivation curves of INa observed in ischemic conditions. nih.gov These findings suggest that ion channels in SCG neurons could be a potential target for the therapeutic effects of fluvastatin in coronary heart disease. nih.gov

Mechanistic Studies on Non-Lipid-Lowering Biological Activities in Pre-clinical Models (e.g., cell culture, animal models)

Beyond its well-established lipid-lowering effects, fluvastatin and its metabolites exhibit a range of other biological activities. In vitro studies have demonstrated that fluvastatin and its metabolites, particularly 5-hydroxy fluvastatin (M-2) and 6-hydroxy fluvastatin (M-3), possess antioxidant properties by inhibiting the formation of various reactive oxygen species (ROS). nih.gov These metabolites were found to be potent scavengers of singlet oxygen, superoxide (B77818) anion, and hydroxy radicals. nih.gov

Fluvastatin has also been shown to inhibit the regulated secretion of von Willebrand factor (vWF) from human umbilical vein endothelial cells (HUVECs) in response to various secretagogues. nih.gov This effect was reversed by the addition of mevalonate, indicating its dependence on the inhibition of the HMG-CoA reductase pathway. nih.gov Furthermore, fluvastatin treatment was associated with reduced activity of Ras-dependent and Rho-dependent signaling pathways, which are crucial for various cellular processes, including cell proliferation. nih.gov This suggests a potential immunomodulatory role for fluvastatin, as these pathways are important in lymphocyte activation. nih.gov

Assessment of Antioxidant Properties in Cellular Systems

Fluvastatin and its metabolites have demonstrated notable antioxidant properties in various in vitro and cellular models. Their ability to counteract oxidative stress is a key area of investigation, suggesting a protective role against cellular damage induced by reactive oxygen species (ROS).

One of the primary mechanisms of their antioxidant action is the direct scavenging of free radicals. Studies have shown that fluvastatin can effectively inhibit lipid peroxidation in liposomal membranes. nih.gov This process is crucial as the oxidation of lipids in cellular membranes can lead to loss of membrane integrity and function. The antioxidative effects are attributed to the scavenging of peroxyl radicals generated in both aqueous and lipid phases. nih.gov In comparative studies, fluvastatin was found to be a more potent inhibitor of iron-supported peroxidation of liposomes than pravastatin. nih.gov

Furthermore, research indicates that fluvastatin protects against oxidative modification of low-density lipoprotein (LDL). nih.gov The oxidation of LDL is a critical step in the development of atherosclerosis. Fluvastatin was shown to prolong the lag time of copper-induced LDL oxidation in a dose-dependent manner, suggesting a direct protective effect on these lipoproteins. nih.gov

In cellular systems, chronic treatment with fluvastatin has been associated with an increase in the production of hydrogen peroxide (H₂O₂) in mitochondria. nih.gov While this may seem counterintuitive, it is part of a complex cellular response to the drug that can precede other events like changes in mitochondrial morphology. nih.gov

Table 1: Antioxidant Activity of Fluvastatin in a Liposomal System

| Peroxidation System | Inhibitor | IC50 |

| Iron (II)-supported peroxidation of liposomes | Fluvastatin | 1.2 x 10⁻⁵ M |

| Iron (II)-supported peroxidation of liposomes | Butylated Hydroxytoluene | < 1.2 x 10⁻⁵ M |

| Iron (II)-supported peroxidation of liposomes | Probucol | ≥ 1.2 x 10⁻⁵ M |

| Iron (II)-supported peroxidation of liposomes | Pravastatin | >> 1.2 x 10⁻⁵ M |

This table is based on data from a study on the antioxidative effect of fluvastatin on the peroxidation of phospholipid liposomes. nih.gov

Investigation of Anti-proliferative and Anti-metastatic Mechanisms in Cancer Cell Lines and Animal Models (focused on mechanisms)

The anti-cancer properties of fluvastatin and its metabolites are an active area of research, with studies pointing towards multiple mechanistic pathways that inhibit cancer cell growth and spread. These mechanisms often involve the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.

In various cancer cell lines, fluvastatin has been shown to suppress proliferation, migration, and invasion. nih.gov A key mechanism identified is the upregulation of Sirtuin 6 (SIRT6), a protein that can act as a tumor suppressor. nih.gov Increased expression of SIRT6 following fluvastatin exposure has been linked to the inhibition of proliferation and invasion in endometrial cancer cells. nih.gov

The induction of apoptosis is a cornerstone of fluvastatin's anti-cancer activity. This is often mediated through the modulation of key apoptotic proteins. For instance, fluvastatin treatment has been shown to increase the expression of the tumor suppressor gene p53 and cleaved caspase-3 in endometrial cancer cells. nih.gov Caspase-3 is a critical executioner caspase in the apoptotic pathway. Similarly, in lymphoma cells, fluvastatin increased the expression of cleaved caspase-3 and altered the ratio of Bax to Bcl-2, favoring a pro-apoptotic state. researchgate.net

Clinical studies in breast cancer have supported these pre-clinical findings. Short-term fluvastatin treatment in women with high-grade breast cancer led to a significant reduction in the proliferation marker Ki-67 and an increase in the apoptosis marker cleaved caspase-3. nih.govduke.edu These effects were more pronounced in high-grade tumors. nih.govduke.edu

The anti-proliferative effects of statins, including fluvastatin, are also linked to their ability to induce cell cycle arrest. mdpi.com By inhibiting the mevalonate pathway, statins deplete downstream products essential for cell growth and proliferation, which can lead to cell cycle arrest at various phases, thereby preventing cancer cells from dividing.

Table 2: Effect of Fluvastatin on Proliferation and Apoptosis in High-Grade Breast Cancer

| Biomarker | Change with Fluvastatin Treatment | p-value |

| Ki-67 (Proliferation) | Median decrease of 7.2 percentage points | 0.008 |

| Cleaved Caspase-3 (Apoptosis) | Increased in 60% of high-grade tumors | 0.015 |

This table summarizes findings from a pilot study on the effects of fluvastatin in women with high-grade breast cancer. nih.govduke.edu

Future Research Directions and Methodological Advancements for 5 Hydroxy Fluvastatin D7 Sodium

Emerging Analytical Techniques and Automation in Metabolite Quantification

The accurate quantification of drug metabolites is paramount in drug development. The evolution of analytical technologies offers new avenues for enhancing the sensitivity, specificity, and throughput of metabolite analysis.

High-Throughput Screening Methodologies for Metabolite Profiling

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds. springernature.com In the context of metabolite profiling, HTS methodologies are being adapted to accelerate the identification and quantification of metabolites like 5-Hydroxy Fluvastatin-d7 (sodium). These automated systems, often employing robotic liquid handling and advanced detection methods, can significantly reduce the time and resources required for comprehensive metabolic studies. springernature.comyoutube.com The integration of HTS with sensitive analytical platforms allows for the screening of extensive chemical libraries against various metabolic enzymes and cellular models, providing valuable insights into potential metabolic pathways and drug-drug interactions.

Advanced Mass Spectrometry Platforms (e.g., Ion Mobility MS, High-Resolution MS)

Mass spectrometry (MS) is an indispensable tool for metabolite identification and quantification. Recent advancements in MS technology, particularly the advent of high-resolution mass spectrometry (HRMS) and ion mobility mass spectrometry (IM-MS), have revolutionized the field.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as quadrupole time-of-flight (Q-TOF) mass spectrometers, provide highly accurate mass measurements, which are crucial for the confident identification of metabolites. nih.gov This level of precision allows for the differentiation of compounds with very similar masses, a common challenge in complex biological matrices. nih.gov For instance, UHPLC/Q-TOF/MS/MS has been successfully used to identify and characterize numerous fluvastatin (B1673502) metabolites in various biological samples. nih.gov

Ion Mobility Mass Spectrometry (IM-MS): IM-MS adds another dimension of separation based on the size, shape, and charge of an ion, in addition to its mass-to-charge ratio. nih.gov This technique is particularly valuable for separating isomeric metabolites, which have the same mass but different structures. nih.govnih.gov The collision cross-section (CCS) value obtained from IM-MS provides a unique physicochemical property that can further enhance the confidence in metabolite identification. nih.govdntb.gov.ua The use of ion mobility-enabled high-resolution mass spectrometry can facilitate the characterization of the in vivo metabolic fate of drugs by distinguishing between isobaric metabolites. waters.com

Table 1: Advanced Mass Spectrometry Techniques for Metabolite Analysis

| Technique | Principle | Advantages for 5-Hydroxy Fluvastatin-d7 (sodium) Analysis |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Enables confident identification and differentiation from other fluvastatin metabolites and endogenous compounds. nih.gov |

| Ion Mobility Mass Spectrometry (IM-MS) | Separates ions based on their size, shape, and charge. | Allows for the separation of isomeric metabolites of fluvastatin and provides an additional layer of identification through collision cross-section (CCS) values. nih.govnih.gov |

Advanced In Vitro and In Silico Models for Predictive Metabolism and Drug-Drug Interaction Studies

Moving beyond traditional cell cultures and animal models, researchers are developing more sophisticated systems that better mimic human physiology, along with computational tools for predictive analysis.

Organ-on-a-Chip and Microfluidic Systems for Metabolic Research

Organ-on-a-chip (OoC) and microfluidic systems are at the forefront of in vitro modeling, offering a more physiologically relevant environment for studying drug metabolism. nih.govrsc.orgnih.gov These micro-engineered devices can co-culture different cell types in a dynamic, perfused environment, recreating the complex cellular interactions of an organ. mdpi.comnih.gov For liver metabolism studies, "liver-on-a-chip" models incorporating hepatocytes can provide a more accurate prediction of a drug's metabolic fate and potential toxicity compared to static 2D cell cultures. nih.govnih.gov These systems allow for precise control over the cellular microenvironment and can be integrated with various sensors for real-time monitoring of metabolic activity. nih.govcapitalbiotechnology.com The development of multi-organ-on-a-chip platforms further enhances the ability to study complex drug distribution and inter-organ metabolism. mdpi.comyoutube.com

Machine Learning and Artificial Intelligence in Predicting Metabolite Fate

Integration of Multi-Omics Data in Metabolite Research (e.g., Metabolomics, Proteomics in metabolism studies)

A holistic understanding of drug metabolism requires the integration of data from multiple "omics" disciplines. This systems-level approach can uncover complex regulatory networks and provide a more complete picture of a drug's interaction with the biological system.

The integration of proteomics and metabolomics, in particular, offers a powerful strategy for elucidating the biochemical status of an organism in response to a drug. mdpi.com Proteomics can identify and quantify the enzymes involved in drug metabolism, while metabolomics provides a snapshot of the resulting metabolite profile. mdpi.commdpi.com By combining these datasets, researchers can correlate changes in protein expression with alterations in metabolite levels, thereby identifying key metabolic pathways and regulatory mechanisms. nih.govmdpi.com This multi-omics approach has been successfully applied to study the effects of lipid-lowering therapies and can help in the discovery of novel biomarkers for personalized medicine. mdpi.comnih.gov Computational pipelines are being developed to facilitate the integration of these large and complex datasets, enabling a more comprehensive characterization of metabolic regulation. plos.org

Development of Novel Deuterated Standards for Complex Biotransformation and Stereoisomer-Specific Studies

The evolution of analytical methodologies in drug metabolism and pharmacokinetics has necessitated the development of increasingly sophisticated internal standards. For a drug like fluvastatin, which undergoes complex biotransformation and possesses stereoisomeric properties, the use of a deuterated standard like 5-Hydroxy Fluvastatin-d7 (sodium) is crucial for accurate quantification. However, future research is focused on creating even more advanced deuterated standards to address the nuances of complex metabolic pathways and stereoisomerism.

The development of novel deuterated standards is geared towards tracking intricate biotransformation pathways. Fluvastatin is metabolized in the liver primarily through hydroxylation at the 5- and 6-positions of the indole (B1671886) ring, N-dealkylation, and beta-oxidation of the side chain. drugbank.com This creates a variety of metabolites, some of which may be pharmacologically active. While 5-Hydroxy Fluvastatin-d7 serves as an excellent internal standard for the quantification of the 5-hydroxy metabolite, future research aims to synthesize a suite of deuterated standards corresponding to each major metabolite. This would enable a more comprehensive and accurate simultaneous quantification of the parent drug and its various metabolites in biological matrices.

Furthermore, the stereoisomeric nature of fluvastatin presents a significant analytical challenge. Fluvastatin is administered as a racemic mixture of two enantiomers: the pharmacologically active (3R,5S)-enantiomer and the inactive (3S,5R)-enantiomer. drugbank.comfda.gov The two enantiomers may exhibit different pharmacokinetic and pharmacodynamic profiles. Research has shown that while the 3R,5S-enantiomer is significantly more potent in inhibiting HMG-CoA reductase, both enantiomers and their metabolites exhibit antioxidative effects. nih.gov

To accurately study the disposition of each enantiomer and its metabolites, stereoisomer-specific deuterated standards are required. The development of such standards would involve stereoselective synthesis to label each enantiomer with deuterium (B1214612). This would allow for the precise and independent quantification of each stereoisomer and its corresponding metabolites, providing a deeper understanding of the stereoselective metabolism and disposition of fluvastatin.

Methodological advancements in this area will likely involve a combination of sophisticated synthetic organic chemistry and advanced analytical techniques. The synthesis of these novel deuterated standards will require precise control over the introduction of deuterium atoms at specific positions within the molecule, including stereocenters. Analytical methods, such as chiral chromatography coupled with tandem mass spectrometry (LC-MS/MS), will be essential to separate and quantify the individual stereoisomers and their deuterated counterparts.

The availability of a comprehensive panel of deuterated standards for fluvastatin and its metabolites will significantly enhance the quality and depth of pharmacokinetic and drug metabolism studies. This will ultimately contribute to a more complete understanding of the drug's behavior in the body, paving the way for more personalized and effective therapeutic strategies.

Chemical and Physical Properties of Fluvastatin Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Hydroxy Fluvastatin-d7 Sodium Salt | C24H18D7FNNaO5 | 456.59 pharmaffiliates.com |

| Fluvastatin Sodium | C24H25FNNaO4 | 433.45 lktlabs.com |

| Fluvastatin-d7 Sodium Salt | C24H18D7FNNaO4 | 440.49 pharmaffiliates.com |

Key Applications of Deuterated Fluvastatin Standards

| Application | Description |

| Pharmacokinetic Studies | Used as an internal standard for the accurate quantification of fluvastatin and its metabolites in biological samples. |

| Metabolite Identification | Aids in the identification and structural elucidation of new and known metabolites. pharmaffiliates.com |

| Bioanalytical Method Validation | Essential for validating the accuracy, precision, and robustness of analytical methods used in drug analysis. nih.gov |

Q & A

Basic Research Questions

Q. How is 5-Hydroxy Fluvastatin-d7 (sodium) synthesized and characterized for use as an internal standard in pharmacokinetic studies?

- Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions using isotope-enriched precursors. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for isotopic purity verification. For new compounds, identity must be confirmed via spectral data (e.g., IR, UV) and chromatographic purity (e.g., HPLC with ≤2.0% relative standard deviation for replicate injections) . Known compounds should reference prior synthesis protocols .

Q. What analytical methods are recommended for quantifying 5-Hydroxy Fluvastatin-d7 (sodium) in biological matrices?

- Methodological Answer : Reverse-phase HPLC with a C18 (L1) column (4.6 mm × 10 cm) and UV detection at 235 nm is standard . Mobile phases often combine methanol or acetonitrile with buffered solutions (e.g., 25% tetramethylammonium hydroxide adjusted to pH 7.2 with phosphoric acid) . System suitability tests using structural analogs (e.g., anti-isomers or hydroxy-diene derivatives) ensure resolution (relative retention time factors ≥1.6) .

Q. How do hydration states affect the quantification of 5-Hydroxy Fluvastatin-d7 (sodium), and how can this be controlled?

- Methodological Answer : Hydration forms (e.g., monohydrate vs. anhydrous) alter molecular weight and chromatographic behavior. Storage in airtight, moisture-resistant containers at 15–30°C is critical . Quantification requires pre-drying samples or using Karl Fischer titration to account for water content, with hydration levels ≤12.0% if labeled as a hydrate .

Advanced Research Questions

Q. What experimental design considerations are critical when using 5-Hydroxy Fluvastatin-d7 (sodium) in metabolic stability studies?

- Methodological Answer : Use deuterated analogs to distinguish endogenous metabolites from exogenous compounds. Design studies with:

- Control groups : Non-deuterated Fluvastatin for baseline comparison.

- Sampling intervals : Frequent time points to capture deuterium loss kinetics.

- Matrix selection : Plasma or liver microsomes with stabilizers (e.g., sodium fluoride) to inhibit enzymatic degradation .

Q. How can researchers resolve discrepancies in deuterium retention observed during long-term stability studies of 5-Hydroxy Fluvastatin-d7 (sodium)?

- Methodological Answer : Deuterium loss may arise from exchange with protic solvents or humidity. Mitigation strategies include:

- Storage optimization : Airtight containers with desiccants and temperature monitoring (≤30°C) .

- Analytical validation : Periodic MS analysis (e.g., high-resolution MS) to track deuterium content .

- Data normalization : Correct for isotopic drift using batch-specific calibration curves .

Q. What methodological approaches optimize the separation of 5-Hydroxy Fluvastatin-d7 (sodium) from its structural analogs in complex matrices?

- Methodological Answer : Use gradient elution with a mobile phase of methanol:tetramethylammonium hydroxide buffer (pH 7.2) to resolve anti-isomers (relative retention factor 0.037) and hydroxy-diene derivatives (retention factor 2.0) . Guard columns (7 mm) pre-saturated with Fluvastatin-related compound B improve system suitability . For co-eluting peaks, employ tandem MS (MRM mode) with transitions specific to deuterated ions .

Data Analysis and Troubleshooting

Q. How should researchers address batch-to-batch variability in deuterium incorporation during synthesis?

- Methodological Answer : Implement quality control (QC) protocols:

- Isotopic purity : MS analysis with ≤1.5% deviation in deuterium content.

- Chromatographic consistency : Compare retention times and peak areas across batches using system suitability solutions (e.g., 1–2% anti-isomer spiked samples) .

Q. What statistical methods are appropriate for analyzing contradictory data in metabolite identification studies?

- Methodological Answer : Use multivariate analysis (e.g., PCA) to distinguish technical variability from biological variation. For conflicting chromatographic peaks, apply orthogonal methods (e.g., ion mobility spectrometry) to confirm identities . Report relative standard deviations (RSD) for replicate injections (≤2.0%) to validate precision .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.